molecular formula C22H23ClN4O B2379099 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 1448053-38-0

1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2379099
CAS RN: 1448053-38-0
M. Wt: 394.9
InChI Key: ILIVUKKBKVERTM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H23ClN4O and its molecular weight is 394.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Compounds including 1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide have shown potential in anticancer and antimicrobial applications. A study demonstrated that these compounds, with their molecular structure incorporating oxazole, pyrazoline, and pyridine entities, exhibited significant anticancer activity against various cancer cell lines and also showed promising antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Development of Antimicrobial and Anticancer Agents

  • Research on novel pyrazole derivatives, including those with a 4-chlorophenyl group, has highlighted their potential as antimicrobial and anticancer agents. These compounds have been observed to possess higher anticancer activity than certain reference drugs and exhibit strong antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Targeting Topoisomerase IIα

  • Pyrazole derivatives, including those with a 4-chlorophenyl component, have been investigated for their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cells. These studies aim to understand their binding modes and evaluate their potential as anticancer agents (Alam et al., 2016).

Molecular Docking and Biological Evaluation

  • Certain 1-(4-chlorophenyl)-pyrazole derivatives have been synthesized and subjected to molecular docking studies. These compounds showed significant antiinflammatory and antibacterial activities, suggesting their potential application in drug discovery (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

DNA Interaction and Cytotoxicity Studies

  • Research involving rhenium(I) complexes with pyrazole derivatives, including those with 4-chlorophenyl groups, indicated that these compounds can interact with DNA and exhibit cytotoxic properties against certain cancer cell lines. This demonstrates their potential in developing new anticancer therapies (Varma et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O/c23-19-5-3-18(4-6-19)22(10-1-2-11-22)21(28)25-14-16-27-15-9-20(26-27)17-7-12-24-13-8-17/h3-9,12-13,15H,1-2,10-11,14,16H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIVUKKBKVERTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

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